N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane core linked to a 4-nitrophenyl group via an oxalamide bridge.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c21-15(16(22)19-12-4-6-13(7-5-12)20(23)24)18-10-14-11-25-17(26-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIABFLCPZCUYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-ylmethyl, can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Oxalamide Formation: The final step involves the reaction of the spirocyclic intermediate with oxalyl chloride and the nitrophenyl amine under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Corresponding amine derivative.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Amines and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both spirocyclic and nitrophenyl groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique structural features.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure could provide a rigid framework that enhances binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic Core : The 1,4-dioxaspiro[4.5]decane system provides a bicyclic framework with two oxygen atoms in a ketal arrangement, stabilizing the structure and influencing solubility.
- Oxalamide Linkage : The –N–C(=O)–C(=O)–N– bridge connects the spirocyclic and aryl groups, enabling hydrogen bonding and intermolecular interactions.
- 4-Nitrophenyl Substituent : The para-nitro group introduces strong electron-withdrawing effects, which may modulate electronic properties and metabolic stability.
Limited data are available on its physical properties (e.g., melting point, solubility) and biological activity, necessitating comparisons with structurally related oxalamides.
The target compound is part of a broader family of oxalamides with spirocyclic or aromatic substituents. Below is a detailed comparison based on structural features, synthesis, and available data.
Structural Analogues and Substituent Effects
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Position : The nitro group’s para position (target compound) vs. meta (analogue in ) alters electronic effects and steric accessibility, which could influence binding to biological targets or catalytic activity.
- Electron-Donating vs. Withdrawing Groups : Methyl substituents (e.g., ) increase hydrophobicity, while nitro groups enhance electrophilicity, affecting reactivity and stability.
- Spirocyclic vs.
Recommendations for Future Research :
- Conduct systematic studies on solubility, stability, and pharmacokinetics.
- Explore catalytic or medicinal applications leveraging the nitro group’s electrophilicity.
- Compare para-nitro vs. meta-nitro isomers to quantify electronic effects.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the 1,4-dioxaspiro[4.5]decan moiety and an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 348.4 g/mol. The presence of the nitrophenyl group is believed to enhance its biological activity through various mechanisms.
Research indicates that this compound may exert its effects through interactions with specific molecular targets involved in cellular signaling pathways. These interactions can modulate enzyme activity and influence signal transduction processes, potentially leading to anti-inflammatory and analgesic effects .
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound possesses notable anti-inflammatory and analgesic properties. The mechanism underlying these effects may involve the inhibition of pro-inflammatory mediators or modulation of pain pathways in the central nervous system (CNS) .
Inhibition of Kinases
Recent investigations have highlighted the compound's potential as an inhibitor of specific kinases, particularly Receptor Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1 is significant as it regulates necroptosis, a form of programmed cell death associated with inflammation and cell survival pathways. This inhibition could have therapeutic implications in diseases characterized by excessive inflammation or cell death.
Case Studies
-
Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory activity of this compound in animal models of inflammation.
- Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential for use in treating inflammatory conditions.
-
Kinase Inhibition Research :
- Another study focused on the compound's ability to inhibit RIPK1 activity.
- The findings demonstrated dose-dependent inhibition of RIPK1 kinase activity, correlating with reduced necroptosis in treated cells.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced levels of inflammatory cytokines | |
| Analgesic | Decreased pain responses in animal models | |
| Kinase Inhibition | Inhibition of RIPK1 activity |
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₅ |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 899958-14-6 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Start with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine via reductive amination of the corresponding ketone (e.g., using NaBH4/MeOH). Couple this intermediate with 4-nitrophenyl isocyanate under anhydrous conditions (e.g., DMF, 0°C to RT) to form the oxalamide bond .
- Yield optimization : Use molar ratio adjustments (e.g., 1.2:1 amine:isocyanate) and catalytic bases like DMAP to enhance nucleophilicity. Monitor purity via TLC (silica gel, EtOAc/hexane) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for the spirocyclic proton (δ ~4.0–4.5 ppm, dioxane ring) and nitro group (δ ~8.2 ppm, aromatic protons) using 2D COSY and HSQC .
- X-ray crystallography : Resolve the spirocyclic conformation and oxalamide planarity. Compare with analogous structures (e.g., N1-(2-chlorophenyl)-N2-spiro derivatives) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Experimental design :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 3–10) using HPLC-UV (λ = 254 nm). Note reduced solubility at pH <5 due to protonation of the oxalamide .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., free amine or nitroaniline) .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interaction with nucleophilic agents (e.g., thiols or amines)?
- Mechanistic insights :
- Nitro group reactivity : The electron-withdrawing nitro group increases electrophilicity at the oxalamide carbonyl. Perform kinetic studies (UV-Vis, stopped-flow) with cysteine or benzylamine to quantify nucleophilic attack rates .
- Isotopic labeling : Use ¹⁸O-labeled oxalamide to track hydrolysis pathways via mass spectrometry .
Q. How does structural modification (e.g., substituent variation on the spiro ring) affect bioactivity?
- SAR strategies :
- Spiro ring analogs : Replace the dioxaspiro moiety with piperazine or morpholine rings. Assess cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR for kinase inhibition) .
- Nitro-to-cyano substitution : Synthesize N2-(4-cyanophenyl) analogs to compare electronic effects on receptor affinity .
Q. What computational models predict the compound’s binding to kinase targets (e.g., RSK or CDK2)?
- In silico approaches :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3R3T for RSK). Parameterize the oxalamide’s torsional angles for accurate pose prediction .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
Data Analysis & Contradiction Resolution
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Critical steps :
- Assay standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, incubation time). Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, serum content) .
Q. What strategies mitigate low reproducibility in synthetic yields?
- Troubleshooting :
- Intermediate characterization : Isolate and NMR-validate the spirocyclic amine before oxalamide coupling .
- Catalyst screening : Test Pd/C, NiCl₂, or enzyme-mediated coupling for side-reaction suppression .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
